![molecular formula C17H17N5O B2482536 Ddx3-IN-1 CAS No. 1919828-83-3](/img/structure/B2482536.png)
Ddx3-IN-1
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Overview
Description
DDX3-IN-1, also known as Compound 16f, is a DEAD-box polypeptide 3 (DDX3) inhibitor . It has been found to have antiviral activity, with CC50s of 50 and 36 μM for HIV and HCV, respectively . DDX3 is a member of the DEAD-box helicase family, which functions in nearly all stages of RNA metabolism and participates in the progression of many diseases, including virus infection, inflammation, intellectual disabilities, and cancer .
Molecular Structure Analysis
The molecular weight of DDX3-IN-1 is 307.35, and its formula is C17H17N5O . The structures of DDX3 and its homologous proteins are highly conserved, indicating their crucial role in biological processes .
Physical And Chemical Properties Analysis
DDX3-IN-1 is a solid compound with a light yellow to yellow color . It is soluble in DMSO .
Scientific Research Applications
DDX3 in Cellular Localization and Cancer Progression
DDX3 exhibits nucleo-cytoplasmic shuttling, a process that could be pivotal in tumor progression. It possesses both tumor suppressor and oncogenic functions, depending on its subcellular localization. The regulation of DDX3's nucleocytoplasmic shuttling, particularly the identification of regions facilitating its nuclear import and an N-terminal Nuclear Export Signal (NES), is crucial. Interestingly, DDX3's nuclear localization peaks during early mitotic cells, potentially affecting cancer prognosis and treatment strategies (Brennan et al., 2018).
Mechanism of Action
properties
IUPAC Name |
1-(2-methylphenyl)-3-[4-(4-methyltriazol-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-5-3-4-6-16(12)19-17(23)18-14-7-9-15(10-8-14)22-11-13(2)20-21-22/h3-11H,1-2H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIUGRJFJAHCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3C=C(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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